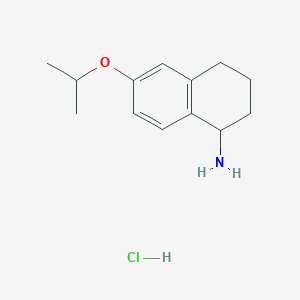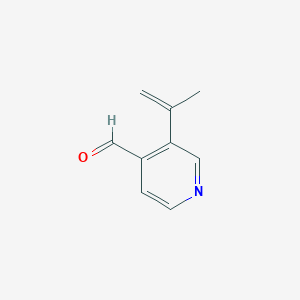
4,8-dibromo-1,6-Naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Dibromo-1,6-Naphthyridine is a brominated derivative of 1,6-naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-dibromo-1,6-naphthyridine typically involves the bromination of 1,6-naphthyridine. One common method includes the use of phosphorus tribromide (PBr₃) as a brominating agent. The reaction is carried out by refluxing 1,6-naphthyridine with phosphorus tribromide, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4,8-Dibromo-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki cross-coupling reactions with boronic acids to form substituted naphthyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Suzuki Coupling: This reaction typically uses palladium acetate as a catalyst and boronic acids as coupling partners.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
4,8-Dibromo-1,6-naphthyridine has several applications in scientific research:
Organic Electronics: It is used in the synthesis of organic semiconductor materials with applications in organic light-emitting diodes (OLEDs) and other electronic devices.
Medicinal Chemistry: Derivatives of 1,6-naphthyridine, including this compound, have shown potential as anticancer, anti-HIV, and antimicrobial agents.
Photophysical Applications: The compound’s unique optical properties make it suitable for use in photophysical studies and materials science.
Wirkmechanismus
The mechanism of action of 4,8-dibromo-1,6-naphthyridine and its derivatives involves interactions with specific molecular targets. For instance, certain derivatives have been shown to inhibit c-Met kinase, a target in cancer therapy . The compound’s bromine atoms can also facilitate interactions with biological molecules, enhancing its pharmacological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Naphthyridine: Another isomer of naphthyridine with different substitution patterns and reactivity.
1,8-Naphthyridine: Known for its diverse biological activities and applications in medicinal chemistry.
Uniqueness
4,8-Dibromo-1,6-naphthyridine is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and potential for functionalization. This makes it a valuable compound for developing new materials and pharmaceuticals.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in organic electronics, medicinal chemistry, and materials science.
Eigenschaften
CAS-Nummer |
72754-02-0 |
|---|---|
Molekularformel |
C8H4Br2N2 |
Molekulargewicht |
287.94 g/mol |
IUPAC-Name |
4,8-dibromo-1,6-naphthyridine |
InChI |
InChI=1S/C8H4Br2N2/c9-6-1-2-12-8-5(6)3-11-4-7(8)10/h1-4H |
InChI-Schlüssel |
DOHYGSCQVQSGBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C(=CN=CC2=C1Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B15308604.png)
![({2-Methoxy-5-[(methylamino)methyl]phenyl}methyl)dimethylamine](/img/structure/B15308612.png)



![{8-Aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol](/img/structure/B15308655.png)

![{4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B15308669.png)




![1-[(3S,4R)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(5-cyclopropyltetrazol-2-yl)ethanone;hydrochloride](/img/structure/B15308708.png)
![1',4'-Dihydro-2'h-spiro[piperidine-4,3'-quinoline]](/img/structure/B15308717.png)
